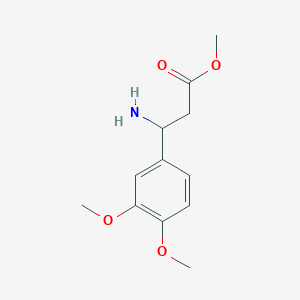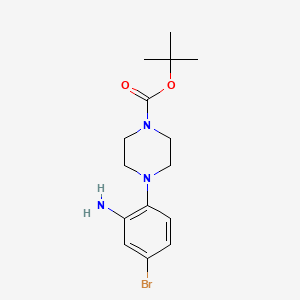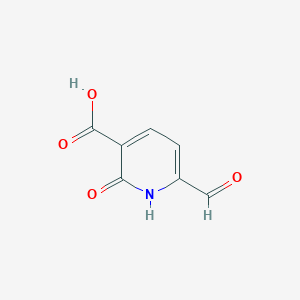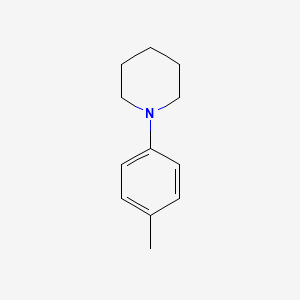
Sansalvamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sansalvamide is a natural product found in Fusarium with data available.
Aplicaciones Científicas De Investigación
Sansalvamide in Pancreatic Cancer
This compound, a cyclic depsipeptide produced by a marine fungus, has shown potential as a treatment for pancreatic cancer. A novel this compound analogue inhibited the growth of pancreatic cancer cells through G0/G1 cell-cycle arrest and induced apoptosis (Ujiki et al., 2006). Another study demonstrated that this compound causes G1 phase cell cycle arrest in pancreatic cancer cell lines, suggesting its potential as an anticancer therapy (Heiferman et al., 2010).
Role in Biosynthesis
Research identified the non-ribosomal peptide synthetase responsible for the biosynthesis of this compound in Fusarium solani, highlighting its potential as an anti-cancer drug and its biosynthetic pathway (Romans-Fuertes et al., 2016).
Enhanced Potency Through Modification
Modifications to this compound, such as N-methylation, have been shown to increase its potency as an antitumor agent. N-methylthis compound peptides were found to be potent cytotoxic agents, more effective than the natural product (Liu et al., 2005).
Application in Colon Cancer
This compound derivatives have been identified as potent against multiple drug-resistant colon cancer cell lines, offering a new approach to treating this type of cancer (Otrubova et al., 2007).
Effects on Melanoma Cells
Studies have shown that this compound derivatives can inhibit the proliferation and induce differentiation in murine melanoma B16 cells. This indicates its potential application in treating melanoma (Liu et al., 2016).
Synthesis and Derivatives
Research into the synthesis and cytotoxicity of this compound A derivatives has laid the groundwork for developing new anticancer agents. These derivatives were synthesized using a combinatorial-type strategy, exploring the role of amino acids in cytotoxicity (Carroll et al., 2005).
Propiedades
Fórmula molecular |
C32H50N4O6 |
|---|---|
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
(3S,6S,9S,12S,15S)-6-benzyl-3,9,15-tris(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C32H50N4O6/c1-18(2)14-23-28(37)33-24(17-22-12-10-9-11-13-22)29(38)35-25(15-19(3)4)32(41)42-26(16-20(5)6)30(39)36-27(21(7)8)31(40)34-23/h9-13,18-21,23-27H,14-17H2,1-8H3,(H,33,37)(H,34,40)(H,35,38)(H,36,39)/t23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
YIRQWXGQCMAHIW-IRGGMKSGSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)
![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)









